molecular formula C9H12N2O B168569 N-(2-aminoethyl)benzamide CAS No. 1009-17-2

N-(2-aminoethyl)benzamide

Cat. No.: B168569
CAS No.: 1009-17-2
M. Wt: 164.2 g/mol
InChI Key: NHWKHNPRDPAXLM-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)benzamide: is an organic compound with the molecular formula C9H12N2O. It is a benzamide derivative where the benzamide group is substituted with a 2-aminoethyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Ammonia-Catalyzed Release Method: This method involves the use of ammonia to catalyze the release of N-glycans from natural materials.

    Chemical Synthesis: The compound can be synthesized by reacting benzoyl chloride with ethylenediamine under controlled conditions.

Industrial Production Methods: Industrial production of N-(2-aminoethyl)benzamide involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through high-performance liquid chromatography (HPLC) to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-aminoethyl)benzamide can undergo oxidation reactions, where the amino group is oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in substitution reactions where the amino or benzamide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

N-(2-aminoethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-6-7-11-9(12)8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWKHNPRDPAXLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20329720
Record name N-(2-aminoethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009-17-2
Record name N-(2-aminoethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of N-(2-aminoethyl)benzamide and its derivatives?

A1: this compound derivatives act as potent monoamine oxidase-B (MAO-B) inhibitors. [, ] They exhibit competitive, time-dependent inhibition of the enzyme, meaning they bind to the active site and their inhibitory effect increases with time. [] While some derivatives demonstrate reversible inhibition, allowing for enzyme activity to return after dialysis, others can irreversibly inactivate MAO-B. []

Q2: How does the structure of this compound relate to its potency as an MAO-B inhibitor?

A2: Structure-activity relationship (SAR) studies have revealed that modifications to the benzene ring and the aminoethyl side chain can significantly impact the potency and selectivity of this compound derivatives. For example, introducing halogen or nitro groups on the benzene ring, particularly at the 2- and 4-positions, often enhances inhibitory activity against MAO-B. [, ] Hydrophobic interactions and steric effects play crucial roles in determining the binding affinity and inhibitory potency. []

Q3: Has N-(2-aminoethyl)-2-chloro-4-iodobenzamide hydrochloride (2d) shown promise as a potential imaging agent for MAO-B?

A3: Yes, N-(2-aminoethyl)-2-chloro-4-iodobenzamide hydrochloride (2d) exhibits high potency and selectivity for MAO-B. [] It demonstrates non-competitive inhibition with a Ki of 0.80 μM and effectively inhibits MAO-B in vivo, with the inhibition being reversible. [] These properties make it a promising candidate for development as a radioiodinated ligand for studying MAO-B function in the living brain using single-photon emission computed tomography (SPECT). []

Q4: Beyond its role as an MAO-B inhibitor, has this compound been explored in other research areas?

A4: Interestingly, a derivative of this compound, specifically 4,4′,4″-(1,3,5-Hexahydro-s-triazine-1,3,5-triyl) tris(N-(2-aminoethyl) benzamide) (HT-A), has been investigated as a curing agent for epoxy resins. [] This specific application highlights the versatility of this chemical scaffold for diverse material science applications.

Q5: What analytical techniques are commonly employed in the characterization and study of this compound and its derivatives?

A5: Researchers utilize a range of techniques, including nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS), to characterize this compound and its derivatives. [] For instance, 1H NMR and 13C NMR confirm the chemical structures of newly synthesized derivatives. [] Additionally, high-performance liquid chromatography (HPLC) coupled with mass spectrometry is crucial for separating and analyzing complex mixtures of these compounds, particularly in biological samples. [] For example, researchers employed a multi-step derivatization process combined with electrospray ionization mass spectrometry (ESI-MSn) to analyze chondroitin sulfate oligosaccharides labeled with a fluorescent this compound derivative. []

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